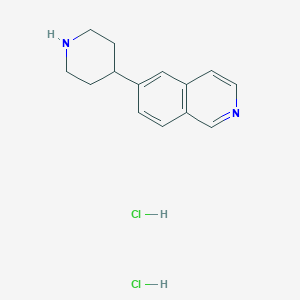

6-(Piperidin-4-yl)isoquinoline dihydrochloride

Description

6-(Piperidin-4-yl)isoquinoline dihydrochloride (CAS: 2140866-96-0) is a synthetic organic compound featuring an isoquinoline core substituted with a piperidin-4-yl group at the 6-position, formulated as a dihydrochloride salt. This salt form enhances solubility in aqueous media, making it suitable for biochemical and pharmacological studies.

Properties

IUPAC Name |

6-piperidin-4-ylisoquinoline;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2.2ClH/c1-2-14-10-16-8-5-13(14)9-12(1)11-3-6-15-7-4-11;;/h1-2,5,8-11,15H,3-4,6-7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHRPQNMMZFJOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC3=C(C=C2)C=NC=C3.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-4-yl)isoquinoline dihydrochloride typically involves the reaction of isoquinoline derivatives with piperidine under specific conditions. The process may include steps such as:

Nucleophilic substitution: Isoquinoline derivatives react with piperidine in the presence of a suitable base.

Hydrochloride formation: The resulting product is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-4-yl)isoquinoline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Chemistry

6-(Piperidin-4-yl)isoquinoline dihydrochloride is used as a building block in organic synthesis. It serves as an intermediate for the development of more complex molecules, particularly those with potential pharmacological activity.

Biology

The compound has been investigated for its interactions with biological targets:

- Enzyme Inhibition : Research indicates that it can inhibit specific enzymes, which may lead to therapeutic applications in treating various diseases.

- Receptor Binding Studies : It has been utilized in studies to understand receptor-ligand interactions, providing insights into its potential as a drug candidate.

Medicine

This compound shows promise in several therapeutic areas:

- Anticancer Properties : Preliminary studies suggest that it may have anticancer effects, warranting further investigation into its mechanisms and efficacy against different cancer types.

- Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains, indicating potential for development as an antimicrobial agent .

Table 1: Summary of Biological Activities

Case Study: Anticancer Research

A study published in a peer-reviewed journal highlighted the anticancer properties of this compound. The compound was tested on renal cell carcinoma cell lines, showing significant cytotoxicity and inducing apoptosis through caspase activation pathways. These findings suggest its potential as a lead compound for developing new cancer therapies .

Case Study: Enzyme Inhibition

Another research project focused on the enzyme inhibitory effects of the compound. It was found to effectively inhibit acetylcholinesterase activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of 6-(Piperidin-4-yl)isoquinoline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural and commercial attributes of 6-(Piperidin-4-yl)isoquinoline dihydrochloride and related compounds:

Key Observations :

- Core Heterocycle Variations: The isoquinoline core in the target compound contrasts with tetrahydroquinoline (saturated ring) or pyridazinone (different heterocycle) in analogs. Saturation or heteroatom changes influence molecular flexibility and binding to biological targets .

- Substituent Effects : The absence of a sulfonamide group in the target compound distinguishes it from H7, a potent protein kinase C (PKC) inhibitor. H7’s sulfonamide moiety is critical for high-affinity PKC binding .

- Salt Forms : Most analogs are hydrochloride or dihydrochloride salts, improving solubility for in vitro assays.

Protein Kinase C (PKC) Inhibition

- H7 Analogs: Isoquinoline sulfonamides like H7 exhibit PKC inhibition proportional to their affinity for the enzyme. H7 (IC₅₀ ~ 5.8 µM for PKC) strongly inhibits cytotoxic T lymphocyte (CTL) lysis and proliferation, while HA1004 (weak PKC affinity) shows minimal activity .

- Target Compound: The lack of a sulfonamide group in this compound suggests reduced PKC inhibition compared to H5. However, the piperidine substitution may enable interactions with other targets, such as G protein-coupled receptors (GPCRs) or ion channels.

Cellular Proliferation and Signaling

- Mechanistic Overlap: Structural analogs like 6-(Piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde hydrochloride (CAS: 1853217-54-5) may share signaling pathways with the target compound, given their piperidine-isoquinoline hybrid structures .

Regulatory and Commercial Considerations

- Regulatory Status : While direct data for the target compound is lacking, analogs like 4-(Diphenylmethoxy)piperidine Hydrochloride are regulated under IECSC (China) and REACH (EU), emphasizing the need for compliance in handling and disposal .

- Supply Chain : The target compound has two suppliers, while analogs like 6-(piperidin-4-ylmethoxy)pyridazin-3(2H)-one hydrochloride are more widely available (7 suppliers), reflecting varying industrial demand .

Biological Activity

6-(Piperidin-4-yl)isoquinoline dihydrochloride is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an isoquinoline core substituted with a piperidine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound primarily involves its ability to modulate enzyme activity and receptor interactions. The piperidine fragment enhances the compound's pharmacological properties, allowing it to interact effectively with various molecular targets, including kinases and neurotransmitter receptors .

Biological Activities

- Antiviral Activity : Research indicates that derivatives of piperidine, including those related to this compound, exhibit significant antiviral properties. For instance, compounds with similar structures have shown improved activity against HIV-1, with effective concentrations (EC50) in the nanomolar range .

- Anticancer Properties : The compound has been investigated for its potential in cancer therapy. Its mechanism involves inhibiting cell proliferation pathways, which is crucial for developing anticancer agents .

- Neuroprotective Effects : Some studies suggest that isoquinoline derivatives can exert neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Parkinson’s disease .

Study 1: Antiviral Efficacy

A study evaluated the antiviral activity of piperidine derivatives against HIV-1. The results indicated that certain compounds exhibited EC50 values significantly lower than traditional antiviral drugs, highlighting their potential as effective therapeutic agents against viral infections .

Study 2: Anticancer Activity

In a separate investigation, this compound was tested for cytotoxicity against various cancer cell lines. The compound demonstrated promising results with IC50 values indicating effective inhibition of cell growth compared to standard treatments .

Study 3: Neuroprotection

Research focusing on neuroprotective properties revealed that isoquinoline derivatives could protect neuronal cells from oxidative stress-induced damage. This suggests their potential application in treating conditions like Alzheimer’s disease .

Table 1: Antiviral Activity of Piperidine Derivatives

| Compound | EC50 (nM) | Target Virus |

|---|---|---|

| This compound | <10 | HIV-1 |

| Etravirine | 20 | HIV-1 |

| Nevirapine | 50 | HIV-1 |

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| HL-60 | 7 (2.5 µg/mL) | Doxorubicin |

| MCF7 | 5 (1.8 µg/mL) | Paclitaxel |

| HUVEC | 14 (9.8 µg/mL) | Cisplatin |

Q & A

Q. What are the recommended synthetic routes and characterization methods for 6-(Piperidin-4-yl)isoquinoline dihydrochloride?

The synthesis of this compound typically involves multi-step organic reactions, such as coupling piperidine derivatives with isoquinoline precursors under controlled conditions. Key steps may include amide bond formation, cyclization, and acidification to yield the dihydrochloride salt. Characterization should employ:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm structural integrity and purity.

- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and composition.

- X-ray crystallography (if crystalline) for definitive structural elucidation.

- HPLC or UPLC with UV/Vis detection to assess purity (>95% recommended for research use) .

Q. What safety protocols should be followed when handling this compound?

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation of fine particles .

- Storage: Store in airtight containers at 2–8°C, protected from light and moisture.

- Emergency Measures: In case of skin contact, wash immediately with water for 15 minutes. For accidental ingestion, seek medical attention and provide safety data sheets to healthcare providers .

Q. Which analytical techniques are critical for assessing purity and stability?

- Thermogravimetric Analysis (TGA) to evaluate thermal stability and decomposition profiles.

- Dynamic Light Scattering (DLS) for particle size analysis in solution.

- pH-dependent solubility studies to determine stability under varying experimental conditions (e.g., buffers used in biological assays) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing derivatives of this compound?

- Design of Experiments (DoE): Apply factorial or response surface methodology (RSM) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions with minimal trial runs. For example, a central composite design (CCD) can model non-linear relationships between variables .

- In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

Q. What computational strategies aid in predicting reactivity and designing novel analogs?

- Quantum Chemical Calculations: Employ density functional theory (DFT) to model reaction pathways, transition states, and electronic properties (e.g., HOMO-LUMO gaps). Tools like Gaussian or ORCA are widely used .

- Molecular Dynamics (MD) Simulations: Study solvation effects and ligand-receptor interactions in biological systems. Software such as GROMACS or AMBER can simulate binding affinities .

Q. How should contradictory data in biological assays or synthetic yields be resolved?

- Root-Cause Analysis:

- Reproducibility Checks: Verify experimental conditions (e.g., humidity, oxygen levels) that may affect hygroscopic compounds.

- Cross-Validation: Compare results across orthogonal techniques (e.g., LC-MS vs. NMR for purity).

- Feedback Loops: Integrate experimental data with computational models to refine hypotheses. For instance, discrepancies in catalytic efficiency might arise from unaccounted solvent effects, which DFT can help clarify .

Q. What reactor design principles apply to scaling up synthesis while maintaining yield?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.